1-cyclopentyl-N-propyl-1H-pyrazol-4-amine
Description
1-cyclopentyl-N-propyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a cyclopentyl group at the 1-position and a propylamine substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their versatile pharmacological profiles, including kinase inhibition and antimicrobial activity.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cyclopentyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-2-7-12-10-8-13-14(9-10)11-5-3-4-6-11/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
VTITWAJMKWFXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-propyl-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazone. This intermediate is then reacted with propyl bromide in the presence of a base to yield the desired product . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
1-cyclopentyl-N-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and pain signaling .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-cyclopentyl-N-propyl-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives:
Key Observations :
- Substituent Effects : The cyclopentyl group in the target compound likely increases steric bulk and lipophilicity compared to cyclopropyl or pyridinyl substituents. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.
- Synthetic Accessibility : Analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized via copper-catalyzed coupling or nucleophilic substitution, often with moderate yields (e.g., 17.9% in ). The target compound’s synthesis may face similar challenges due to steric hindrance from the cyclopentyl group.
Pharmacological and Functional Comparisons
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyridine-containing analogs are often explored for kinase inhibition (e.g., JAK/STAT pathways). The cyclopropyl group may confer metabolic stability compared to bulkier substituents.
- 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (): Aldehyde-functionalized derivatives serve as intermediates for further functionalization (e.g., Schiff base formation), highlighting the versatility of pyrazole scaffolds in medicinal chemistry.
- Target Compound : The absence of a heteroaromatic ring (e.g., pyridine) may reduce off-target interactions but could limit π-stacking interactions in enzyme binding sites. The propylamine group may enhance solubility relative to methylthio or aldehyde substituents.
Stability and Reactivity
- The propyl chain in the target compound may undergo oxidative metabolism (e.g., CYP450-mediated hydroxylation), whereas methylthio or cyclopropyl groups in analogs might resist such degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
